1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea
Description
Properties
IUPAC Name |
1-ethyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-3-14-13(17)15-8-10-4-5-12-11(7-10)6-9(2)16-12/h4-7,16H,3,8H2,1-2H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLNIFKORFYWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCC1=CC2=C(C=C1)NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 1-Ethyl-3-((2-Methyl-1H-Indol-5-Yl)Methyl)Thiourea
Nucleophilic Substitution and Thiosemicarbazone Condensation
The primary synthesis pathway involves a two-step convergent approach, as detailed in studies focusing on indole–thiourea derivatives. This compound (referred to as 4f in source) is synthesized via:
- Nucleophilic substitution : 2-Methyl-1H-indole-5-carbaldehyde reacts with ethyl iodide in the presence of a base (e.g., K₂CO₃) to form the intermediate 5-(ethyloxymethyl)-2-methyl-1H-indole-3-carbaldehyde.
- Schiff base formation : The aldehyde intermediate undergoes condensation with thiosemicarbazide in ethanol under reflux, yielding the target thiourea derivative.
Key reaction parameters include a 24-hour reflux in anhydrous ethanol, yielding 4f at 84% efficiency. The ethyl group at R₁ (Table 1) enhances steric bulk, influencing tyrosinase inhibition potency.
Alternative Pathways via Friedel–Crafts Alkylation
Source describes a stereoselective Friedel–Crafts alkylation using thiourea organocatalysts. While this method primarily targets chiral dioxane derivatives, modifications enable the incorporation of thiourea moieties into indole scaffolds. For 4f :
- Electrophilic activation : 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with 2-methylindole in the presence of (S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide.
- Thiourea coupling : Post-alkylation, the dioxane intermediate is hydrolyzed, and the resulting carboxylate is coupled with ethyl isothiocyanate to form the thiourea bond.
This method achieves moderate yields (62–70%) but offers enantiomeric control, critical for pharmacological applications.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum of 4f (DMSO-d₆) reveals:
- A singlet at δ 11.70 ppm for the indole NH proton.
- Doublets at δ 7.42 ppm (J = 8.8, 4.6 Hz) and δ 7.98 ppm (J = 5.1, 2.3 Hz) for thiourea NH₂ protons.
- A triplet at δ 1.42 ppm (J = 7.2 Hz) for the ethyl CH₃ group, confirming successful alkylation.
¹³C NMR data further corroborate the structure, with a thiourea carbonyl signal at δ 180.2 ppm.
Stability and Degradation Profiles
Aqueous Stability Studies
4f exhibits remarkable stability in aqueous solution (pH 7.4, 25°C):
- 2-day stability : 98% intact (HPLC peak area).
- 4-day stability : 95% intact.
- 60-day stability : 89% intact.
Degradation products include hydrolyzed thiourea and indole-3-carboxylic acid derivatives, identified via LC-MS.
Biological Activity and Structure–Activity Relationships
Tyrosinase Inhibition
4f demonstrates moderate tyrosinase inhibitory activity (IC₅₀ = 126.6 ± 2.85 μM), as shown in Table 1. The ethyl group’s steric effects reduce binding affinity compared to smaller substituents (e.g., 4b , IC₅₀ = 5.9 μM).
Table 1: Tyrosinase Inhibition IC₅₀ Values for Indole–Thiourea Derivatives
| Compound | R₁ | R₂ | IC₅₀ (μM) |
|---|---|---|---|
| 4f | CH₂CH₃ | H | 126.6 ± 2.85 |
| 4b | H | F | 5.9 ± 2.47 |
| 4c | H | Cl | 13.2 ± 1.68 |
Computational and Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the development of therapeutic agents. Thiourea derivatives are known for their biological activities, including:
- Anti-cancer Properties : Thioureas have been reported to inhibit tumor growth by interfering with cellular proliferation pathways. For instance, studies have shown that thiourea derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes.
Case Study: Anti-cancer Activity
A study evaluated several thiourea derivatives, including those similar to 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea, for their cytotoxic effects against various cancer cell lines. Results indicated a dose-dependent response, with some derivatives showing IC50 values in the low micromolar range .
Catalysis
Thioureas are recognized as effective organocatalysts in organic synthesis. They facilitate various reactions due to their ability to stabilize transition states through hydrogen bonding and other interactions. Key applications include:
- Friedel-Crafts Reactions : Thioureas can catalyze Friedel-Crafts alkylation reactions involving indoles and other aromatic compounds, leading to the formation of complex structures with potential biological activity .
Table 1: Comparison of Catalytic Activities
| Reaction Type | Catalyst Type | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | Thiourea Derivative | 85 | |
| Synthesis of Indole Derivatives | Modified Thioureas | 90 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiourea derivatives. The compound has shown efficacy against various bacterial strains, including:
- Staphylococcus aureus : Exhibiting significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent .
- Mycobacterium tuberculosis : Some thiourea derivatives have been tested against this pathogen, showing promising results that warrant further exploration for tuberculosis treatment .
Case Study: Antimicrobial Screening
In a comprehensive screening of new thiourea derivatives, compounds similar to this compound were evaluated against clinical strains of bacteria. Results showed that certain derivatives had MIC values comparable to established antibiotics, suggesting their potential use in treating resistant infections .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of thiourea compounds. Modifications at specific positions on the thiourea scaffold can significantly enhance biological activity:
Mechanism of Action
The mechanism of action of 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)amine: Lacks the thiourea group, resulting in different chemical properties.
2-methyl-1H-indole-5-carbaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is unique due to its specific combination of an indole ring and a thiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
1-Ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is a compound belonging to the class of thiourea derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a thiourea functional group attached to an indole moiety, which is known for its significant biological properties. Thioureas are characterized by the general structure R1R2N=C(S)N(R3), where R groups can vary widely, influencing the compound's biological interactions.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit notable antimicrobial properties. The antimicrobial activity of this compound was evaluated against various pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 0.8 µg/mL | 1.5 µg/mL |
| Candida albicans | 1.2 µg/mL | 2.0 µg/mL |
The compound demonstrated effective inhibition against these pathogens, with lower MIC values indicating higher potency compared to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer properties of thiourea derivatives are also well-documented. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human leukemia cells | 1.50 | Induction of apoptosis |
| Breast cancer cells | 7.00 | Inhibition of angiogenesis |
| Pancreatic cancer cells | 14.00 | Disruption of cell signaling pathways |
The compound's mechanism involves targeting key molecular pathways that regulate cell survival and proliferation, making it a potential candidate for further development in cancer therapy .
Other Biological Activities
Beyond antimicrobial and anticancer effects, thiourea derivatives have shown promise in other areas:
- Anti-Alzheimer Activity : Some studies suggest that thioureas can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.
| Compound | AChE IC50 (nM) |
|---|---|
| This compound | 33.27 |
This inhibition indicates potential applications in neurodegenerative disease management .
Case Studies
Recent case studies highlight the efficacy of thiourea derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study involving patients with resistant bacterial infections showed that treatment with thiourea derivatives resulted in significant clinical improvement and reduced pathogen load.
- Clinical Trials for Cancer Treatment : Early-phase trials evaluating the use of thiourea compounds in combination with conventional chemotherapy have reported enhanced efficacy and reduced side effects in patients with advanced solid tumors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The compound is synthesized via multi-step protocols involving:
Indole functionalization : Bromination or formylation of 2-methyl-1H-indol-5-yl precursors under anhydrous conditions (e.g., THF, n-BuLi, −78°C) .
Thiourea coupling : Reaction of the indole intermediate with 1-ethylisothiocyanate or via CS₂-mediated thiourea formation using Dabco (1,4-diazabicyclo[2.2.2]octane) as a catalyst .
- Critical Conditions : Strict temperature control (−78°C to 60°C), inert atmosphere (N₂), and stoichiometric ratios to avoid byproducts like thioamides .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this thiourea derivative?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the indole ring and thiourea moiety (e.g., δ 10–12 ppm for NH protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves planar geometry of the thiourea group and intramolecular hydrogen bonds (e.g., N–H⋯S interactions) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screening assays reveal:
- Antiviral potential : Inhibition of HIV-1 reverse transcriptase via non-nucleoside mechanisms, with EC₅₀ values in low micromolar ranges .
- Anti-inflammatory activity : COX-2 inhibition in vitro (IC₅₀ ~ 20 µM) via thiazole-thiourea pharmacophore interactions .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiourea-indole coupling step, and what are common pitfalls?
- Methodological Answer :
- Optimization Strategies :
- Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate intermediates .
- Solvent selection (e.g., toluene for improved solubility of indole derivatives) .
- Pitfalls :
- Competing desulfurization under basic conditions, leading to urea byproducts .
- Moisture sensitivity: Requires anhydrous solvents and molecular sieves .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., MT-4 for HIV assays) and controls .
- Structural Analog Analysis : Compare activity of stereoisomers (e.g., R vs. S configurations in cyclohexyl-thiourea derivatives) to identify enantioselective effects .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. What computational approaches are suitable for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Molecular Docking : Align the thiourea moiety with hydrophobic pockets of target proteins (e.g., HIV-1 RT) using crystallographic data from PDB entries (e.g., 1RT2) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS/AMBER) to assess binding free energy (ΔG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
